

# Spectroscopic Data of 1-Indanone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Indanone

Cat. No.: B7761730

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This guide provides a comprehensive overview of the spectroscopic data for **1-indanone**, a key bicyclic aromatic ketone intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

## Spectroscopic Data Summary

The structural elucidation of **1-indanone** is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity. The quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-indanone**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard, are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Indanone**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7	7.75	dd	7.7, 1.2
H-4	7.59	d	7.7
H-6	7.48	t	7.5
H-5	7.37	t	7.5
H-3 ( $\alpha$ to C=O)	3.16	t	5.9
H-2	2.70	t	5.9

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Indanone**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (C-1)	207.1
C-3a	155.1
C-7a	137.2
C-6	134.8
C-4	127.2
C-5	126.8
C-7	123.9
C-3	36.3
C-2	25.9

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **1-indanone** is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Frequencies for **1-Indanone**

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ketone)	~1705	Strong
Aromatic C-H Stretch	~3060	Medium
Aliphatic C-H Stretch	~2920	Medium
Aromatic C=C Stretch	~1605, 1585	Medium-Strong
C-H Bend	~1460	Medium

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of **1-indanone** is summarized below.

Table 4: Mass Spectrometry Data for **1-Indanone** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
132	100	[M] <sup>+</sup> (Molecular Ion)
104	85	[M-CO] <sup>+</sup>
103	50	[M-CO-H] <sup>+</sup>
78	30	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup> (Benzene)
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **1-indanone** is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is employed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

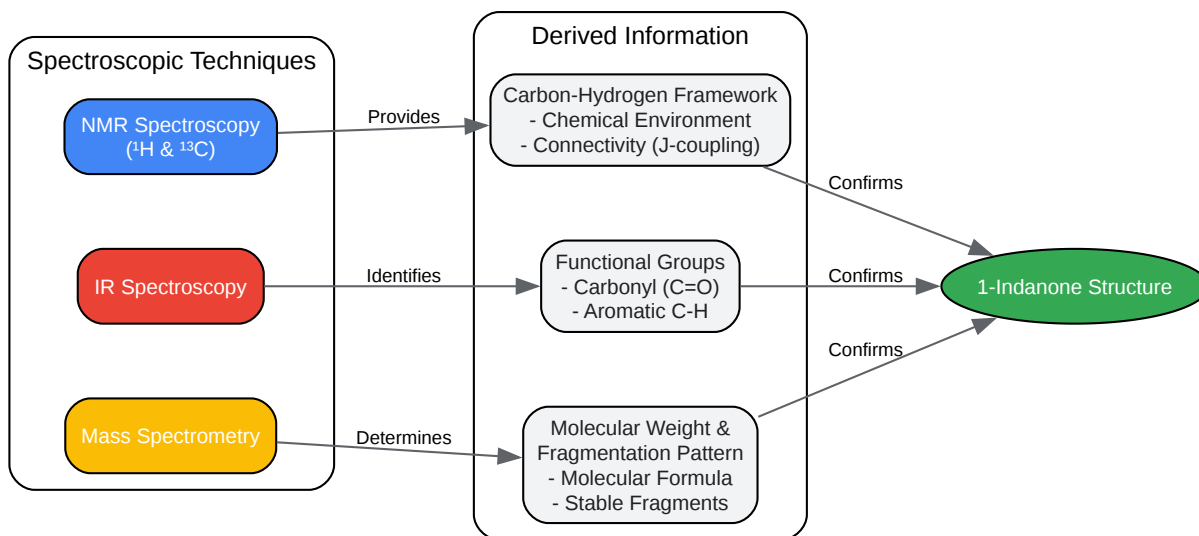
- **Sample Preparation (KBr Pellet Method):** A few milligrams of **1-indanone** are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** A background spectrum of the KBr pellet holder (or air) is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-indanone** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification prior to analysis.
- **Ionization:** Electron Ionization (EI) is commonly used. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of **1-indanone** to elucidate its structure.



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Caption: Workflow of structural elucidation for **1-indanone** using spectroscopic data.

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